molecular formula C14H10O2 B1381010 Benzil-D10 CAS No. 77092-81-0

Benzil-D10

Cat. No.: B1381010
CAS No.: 77092-81-0
M. Wt: 220.29 g/mol
InChI Key: WURBFLDFSFBTLW-LHNTUAQVSA-N
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Description

Benzil-D10, also known as 1,2-diphenylethane-1,2-dione, is a deuterated form of benzil. It is an organic compound with the molecular formula C14H10O2. This compound is characterized by the presence of two adjacent carbonyl groups flanked by two phenyl rings. This compound is commonly used in various scientific research applications due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzil-D10 can be synthesized through the oxidation of benzoin. One common method involves the use of concentrated nitric acid as the oxidizing agent. The reaction is carried out by heating benzoin with nitric acid in a round-bottomed flask until the evolution of nitrogen oxides ceases. The reaction mixture is then poured into cold water to precipitate the yellow solid benzil, which is subsequently filtered and recrystallized from ethanol .

Industrial Production Methods

Industrial production of this compound typically involves the same oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alternative oxidizing agents such as iodine in the presence of water, which provides a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Benzil-D10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hydroxide in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various electrophiles in the presence of catalysts.

Major Products Formed

    Benzilic acid: Formed from the oxidation of this compound.

    Benzoin: Formed from the reduction of this compound.

Scientific Research Applications

Benzil-D10 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of benzil-D10 involves its ability to undergo photochemical reactions. When exposed to ultraviolet radiation, this compound decomposes to form free-radical species, which can initiate polymerization reactions. This property makes it an effective photoinitiator in polymer chemistry . Additionally, the compound’s ability to participate in oxidation and reduction reactions allows it to be used in various synthetic pathways.

Comparison with Similar Compounds

Benzil-D10 is similar to other diketones such as benzil, diacetyl, and glyoxal. its deuterated nature provides enhanced stability and unique isotopic labeling, making it valuable in research applications. Compared to benzil, this compound offers improved performance in photoinitiation and reduced side reactions due to the presence of deuterium atoms .

List of Similar Compounds

    Benzil: 1,2-diphenylethane-1,2-dione.

    Diacetyl: 2,3-butanedione.

    Glyoxal: Ethanedial.

This compound stands out due to its unique isotopic composition and enhanced stability, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Benzil-D10, a deuterated derivative of benzil, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant studies and data.

  • Molecular Formula : C14_{14}D10_{10}O2_2
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 77092-81-0

This compound is structurally similar to benzil (1,2-diphenylethane-1,2-dione), with the substitution of hydrogen atoms by deuterium. This modification can influence the compound's pharmacokinetics and metabolic pathways, making it a subject of interest in drug development.

Benzil and its derivatives exhibit various biological activities attributed to their ability to interact with cellular targets. The following mechanisms have been observed:

  • Antioxidant Activity : this compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Effects : Research indicates that benzil derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Studies have shown that benzil and its analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AntioxidantReduces oxidative stress
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

Several studies have investigated the biological effects of benzil derivatives, including this compound:

  • Study on Antimicrobial Activity : A study published in 2022 evaluated the antimicrobial properties of various benzil derivatives, including this compound. The results indicated that these compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Research : In another investigation, benzil was shown to induce apoptosis in human breast cancer cell lines through the activation of caspase pathways. The study highlighted the potential of this compound as a therapeutic agent in cancer treatment .

Pharmacokinetic Considerations

The incorporation of deuterium into this compound may alter its pharmacokinetic profile, potentially leading to improved metabolic stability and bioavailability compared to its non-deuterated counterpart. Research indicates that deuterated compounds can exhibit slower metabolic rates, which may enhance their therapeutic efficacy .

Properties

IUPAC Name

1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBFLDFSFBTLW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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